molecular formula C16H18ClNO3 B8144324 3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B8144324
M. Wt: 307.77 g/mol
InChI Key: HAQSFAZXZNDKKX-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is a complex organic compound with the molecular formula C16H18ClNO3 and a molecular weight of 307.77 g/mol . This compound is known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves multiple stepsThe final step involves the chloropropanoylation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-1-oxopropyl)spiro[2H-1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one
  • 3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one

Uniqueness

The uniqueness of 3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one lies in its spiro structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

3-(2-chloropropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQSFAZXZNDKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(=O)C2=CC=CC=C2OC13CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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